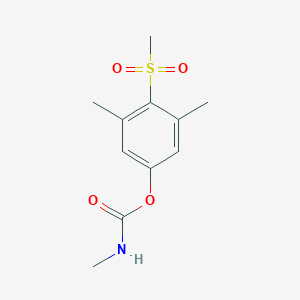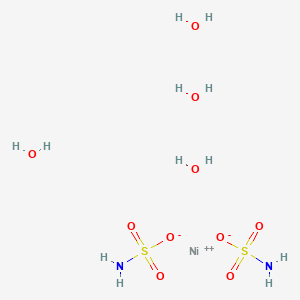
Nickel(II) sulfamate tetrahydrate
Descripción general
Descripción
Nickel(II) sulfamate tetrahydrate, with the chemical formula Ni(SO3NH2)2 · 4H2O, is a nickel salt of sulfamic acid. It is commonly used in electroplating applications due to its high solubility and stability in aqueous solutions. This compound is known for its ability to produce smooth and uniform nickel coatings, making it a valuable material in various industrial processes.
Mecanismo De Acción
Target of Action
Nickel(II) sulfamate tetrahydrate is primarily used as a biochemical assay reagent . It is a type of biological material or organic compound that is widely used in life science research . .
Mode of Action
As a biochemical assay reagent, it may interact with various biological targets to facilitate certain biochemical reactions
Biochemical Pathways
As a biochemical assay reagent, it may be involved in various biochemical pathways depending on the specific assay .
Result of Action
As a biochemical assay reagent, its effects would depend on the specific assay and biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at 4°C in a sealed container, away from moisture, to maintain its stability . The specific environmental conditions required for its action and efficacy would depend on the specific assay and biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(II) sulfamate tetrahydrate can be synthesized by reacting nickel(II) oxide or nickel(II) carbonate with sulfamic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{NiO} + 2 \text{H}_3\text{NSO}_3 \rightarrow \text{Ni(SO}_3\text{NH}_2)_2 + \text{H}_2\text{O} ] [ \text{NiCO}_3 + 2 \text{H}_3\text{NSO}_3 \rightarrow \text{Ni(SO}_3\text{NH}_2)_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving nickel(II) hydroxide or nickel(II) carbonate in sulfamic acid. The solution is then evaporated to crystallize the tetrahydrate form. This method ensures high purity and consistency of the final product.
Types of Reactions:
Oxidation: Nickel(II) sulfamate can undergo oxidation to form nickel(III) compounds under specific conditions.
Reduction: It can be reduced to metallic nickel in electroplating processes.
Substitution: The sulfamate group can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Electrochemical reduction using a suitable cathode material.
Substitution: Ligands such as ammonia or ethylenediamine in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Nickel(III) sulfamate or other nickel(III) complexes.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel(II) sulfamate tetrahydrate has a wide range of applications in scientific research and industry:
Electroplating: Used to produce high-quality nickel coatings on various substrates.
Catalysis: Acts as a catalyst in organic synthesis and polymerization reactions.
Battery Manufacturing: Utilized in the production of nickel-based batteries.
Material Science: Employed in the synthesis of nickel-based nanomaterials and thin films.
Biomedical Research: Investigated for its potential use in drug delivery systems and medical devices.
Comparación Con Compuestos Similares
- Nickel(II) chloride hexahydrate (NiCl2 · 6H2O)
- Nickel(II) sulfate hexahydrate (NiSO4 · 6H2O)
- Nickel(II) acetate tetrahydrate (Ni(C2H3O2)2 · 4H2O)
Comparison: Nickel(II) sulfamate tetrahydrate is unique due to its high solubility and stability in aqueous solutions, making it particularly suitable for electroplating applications. In contrast, nickel(II) chloride and nickel(II) sulfate are more commonly used in other industrial processes such as battery manufacturing and catalysis. Nickel(II) acetate is often used in organic synthesis and as a precursor for other nickel compounds.
Propiedades
IUPAC Name |
nickel(2+);disulfamate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRHHNYLWVQULI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N2NiO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124594-15-6 | |
| Record name | Nickel sulfamate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124594156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfamate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


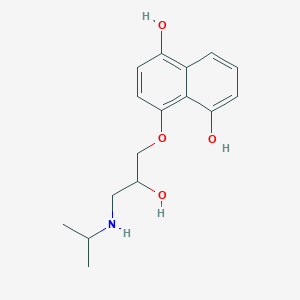
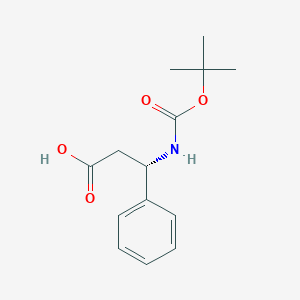
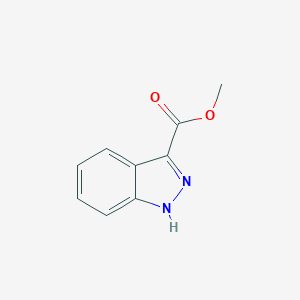
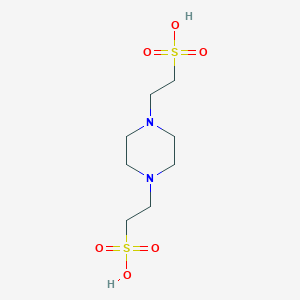

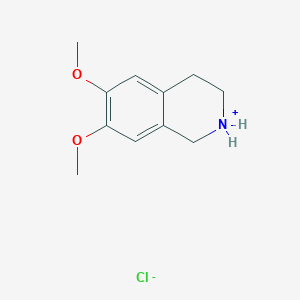
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
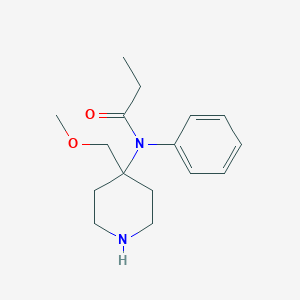
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
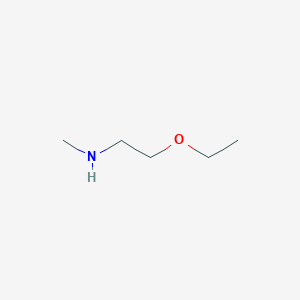
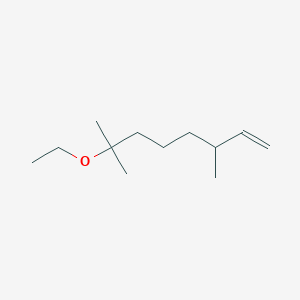
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

